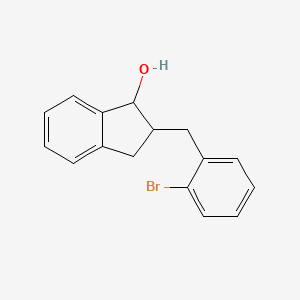
(R)-2,2-Dimethyl-1-phenyl-1-propanol, ee 99%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-2,2-Dimethyl-1-phenyl-1-propanol, also known as (R)-Menthol, is an organic compound with a variety of applications in both industry and research. It is a naturally occurring terpene alcohol found in many plants, particularly mint species, and is widely used in food, cosmetics, and pharmaceuticals. In industry, (R)-Menthol is used as a flavoring agent and as a cooling agent in topical creams and ointments. In research, (R)-Menthol is used as a reagent in organic synthesis and as a chiral auxiliary in asymmetric synthesis. Its enantiomeric excess (ee) of 99% makes it a highly useful reagent in organic synthesis.
作用機序
The mechanism of action of (R)-Menthol is not fully understood. However, it is believed to act as an agonist at transient receptor potential (TRP) ion channels, particularly TRPM8. TRPM8 is a calcium-permeable cation channel that is activated by cold temperatures and menthol. Activation of TRPM8 by (R)-Menthol results in a decrease in intracellular calcium levels, which leads to a decrease in intracellular calcium-dependent processes, such as neurotransmitter release.
Biochemical and Physiological Effects
(R)-Menthol has a variety of biochemical and physiological effects. It is an agonist at TRPM8 and has been shown to produce a decrease in intracellular calcium levels, which leads to a decrease in intracellular calcium-dependent processes, such as neurotransmitter release. In addition, (R)-Menthol has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to produce a cooling sensation when applied topically to the skin.
実験室実験の利点と制限
The use of (R)-Menthol in laboratory experiments has several advantages. It is a highly pure reagent with an enantiomeric excess (ee) of 99%, which makes it ideal for use in asymmetric synthesis. In addition, it is a naturally occurring compound, so it is readily available and relatively inexpensive. The main limitation of (R)-Menthol is its low solubility in water, which can make it difficult to work with in certain laboratory experiments.
将来の方向性
There are a variety of future directions for research involving (R)-Menthol. One potential direction is to further explore its mechanism of action, particularly its effects on TRPM8 and other TRP ion channels. Another potential direction is to explore its potential therapeutic applications, such as its use as an analgesic or anti-inflammatory agent. Additionally, further research could be conducted to explore its potential applications in the food, cosmetic, and pharmaceutical industries. Finally, research could be conducted to explore its potential as a chiral auxiliary in asymmetric synthesis, as well as its potential for use in the synthesis of other compounds.
合成法
(R)-Menthol can be synthesized in a variety of ways. The most common method is the direct alkylation of (R)-menthone, which is a naturally occurring monoterpene ketone. This method involves the reaction of (R)-menthone with a secondary alkyl halide, such as isopropyl bromide, in the presence of a base, such as sodium hydroxide. The reaction produces (R)-2,2-Dimethyl-1-phenyl-1-propanol in a high yield and with a high enantiomeric excess (ee).
科学的研究の応用
(R)-Menthol has a variety of applications in scientific research. It is commonly used as a reagent in organic synthesis and as a chiral auxiliary in asymmetric synthesis. It is also used in the synthesis of a variety of compounds, such as menthyl esters and menthyl amides. In addition, (R)-Menthol is used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, and in the synthesis of natural products, such as menthol-based flavorings and fragrances.
特性
IUPAC Name |
(1R)-2,2-dimethyl-1-phenylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-11(2,3)10(12)9-7-5-4-6-8-9/h4-8,10,12H,1-3H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVRFTBNIZWMSK-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H](C1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-[(2,5-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6331751.png)





